N-formyl serine is synthesized from serine, which is naturally occurring in many organisms, including plants and animals. It can be produced through chemical reactions involving formamide, a compound that acts as a formylating agent.
N-formyl serine belongs to the class of amino acid derivatives and is specifically categorized under N-formylated amino acids. These compounds are characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom of the amino group.
The synthesis of N-formyl serine typically involves the reaction of serine with formamide. Various methods have been developed for this purpose, including:
The reaction can be represented as follows:
This process typically requires careful control of reaction conditions, including temperature and stoichiometry, to optimize yield and minimize side reactions.
N-formyl serine has a molecular formula of CHNO. Its structure includes:
The molecular weight of N-formyl serine is approximately 132.12 g/mol. The compound exhibits polar characteristics due to its functional groups, which influence its solubility and reactivity in biological systems.
N-formyl serine can undergo various chemical reactions typical of amino acids, including:
The hydrolysis reaction can be represented as:
The mechanism through which N-formyl serine exerts its effects primarily involves its role as a precursor in nucleotide biosynthesis. It contributes to one-carbon metabolism, which is crucial for synthesizing purines and pyrimidines necessary for DNA and RNA.
Research indicates that N-formyl serine's incorporation into nucleotide synthesis pathways may vary depending on cellular conditions and availability of substrates like glucose and glycine .
Relevant data regarding its melting point and boiling point are not extensively documented but are expected to align with similar amino acid derivatives.
N-formyl serine has several applications in scientific research:
Density Functional Theory has emerged as the cornerstone methodology for elucidating the conformational landscape of N-formyl serine-containing dipeptides. Studies on model systems such as N-formyl-L-serine-L-alanine-NH₂ and its D-enantiomer counterpart employ hybrid functionals (B3LYP, B3LYP-D3) and meta-hybrid functionals (M06-2X) paired with the polarized triple-zeta basis set 6-311+G(d,p) [1] [2] [6]. This computational framework enables rigorous optimization of 243 systematically generated starting conformations, accounting for all combinations of backbone (φ, ψ) and serine sidechain (χ₁) torsional angles. The protocol identifies stable conformers through geometry optimization convergence while tracking "migrated" structures—initial conformations that relax into lower-energy minima during optimization. This approach revealed only 87–91 stable conformers out of the initial 243 configurations for both L- and D-diastereomers, highlighting significant conformational funneling toward thermodynamically favored states [2] [8].
Table 1: DFT Methodologies and Conformer Statistics in N-Formyl Serine-Alanine Studies
Dipeptide System | DFT Level | Basis Set | Initial Conformers | Stable Conformers Identified | Key Observations |
---|---|---|---|---|---|
N-formyl-L-serine-L-alanine-NH₂ | B3LYP, M06-2X | 6-311+G(d,p) | 243 | 87 | γL+γD most stable; 26 β-turn structures |
N-formyl-D-serine-D-alanine-NH₂ | B3LYP-D3, M06-2X | 6-311+G(d,p) | 243 | 91 | γD-γL most stable; enhanced aqueous stability |
N-formyl-D-serine-D-alanine-NH₂ (aqueous) | M06-2X | 6-311+G(d,p) | 243 | 87 | Solvent stabilizes βP and αR conformations |
Ramachandran maps constructed from DFT-optimized structures reveal a strong propensity for β-turn and γ-turn secondary structures in N-formyl serine-alanine dipeptides. The γL+γD conformer (L-series) and γD-γL conformer (D-series) emerge as global minima, both residing within the β-turn region of the Ramachandran map [1] [2] [8]. These maps systematically categorize β-turn types based on backbone dihedral angles (φ, ψ) of the i+1 (serine) and i+2 (alanine) residues, adhering to Venkatachalam’s criteria (±30° deviation from canonical values). Among the 26 identified β-turn structures in the L-serine-L-alanine dipeptide, types I, II, III, and VIII predominate [1] [3]. The D-enantiomer analog exhibits analogous β-turn clustering, with the γD-γL conformer satisfying type VIII β-turn parameters (φᵢ₊₁ ≈ -60°, ψᵢ₊₁ ≈ -30°, φᵢ₊₂ ≈ -120°, ψᵢ₊₂ ≈ 120°) [8]. γ-Turns—characterized by C₇ hydrogen-bonded rings—are prevalent in serine residues adopting βᴸ or γᴸ/D configurations.
Table 2: Characteristic β-Turn Parameters in N-Formyl Serine-Alanine Dipeptides
β-Turn Type | φᵢ₊₁ (°) | ψᵢ₊₁ (°) | φᵢ₊₂ (°) | ψᵢ₊₂ (°) | Prevalence in Stable Conformers |
---|---|---|---|---|---|
I | -60 ± 30 | -30 ± 30 | -90 ± 30 | 0 ± 45 | High (Both L- and D-series) |
VIII | -60 ± 30 | -30 ± 30 | -120 ± 30 | 120 ± 45 | Dominant in γD-γL (D-series) |
II | -60 ± 30 | 120 ± 30 | 80 ± 30 | 0 ± 45 | Moderate (L-series) |
III | -60 ± 30 | -30 ± 30 | -60 ± 30 | -30 ± 30 | Low (Both series) |
Quantum Theory of Atoms in Molecules (QTAIM) analysis provides rigorous topological characterization of intramolecular hydrogen bonds (H-bonds) critical for stabilizing β-turn structures in N-formyl serine-alanine dipeptides. The global minimum γL+γD conformer (L-series) exhibits three H-bonds: a C₁₀ H-bond between the alanine C=O (i+2) and N-formyl N-H (i), a C₇ H-bond involving serine sidechain O-H→O=C(formyl), and a weaker C₅ H-bond [1]. These interactions manifest in QTAIM as bond critical points (BCPs) with electron density (ρ) and Laplacian (∇²ρ) values consistent with moderate H-bonding: ρ ≈ 0.008–0.035 a.u. and ∇²ρ ≈ 0.024–0.129 a.u. [2] [6]. The D-series γD-γL conformer displays analogous H-bond networks but with altered geometry due to enantiomeric inversion. Crucially, β-turn stability correlates directly with H-bond count and strength; unstable β-turn structures like αLaγL possess only one or two weaker H-bonds (ρ < 0.015 a.u.) [1]. Sidechain-backbone interactions—particularly serine O-H→O=C—contribute significantly to conformational preferences, distinguishing serine from non-polar residues.
Table 3: QTAIM Topological Parameters for Key Hydrogen Bonds in Stabilizing β-Turn Motifs
H-Bond Type | Donor→Acceptor | ρ (a.u.) | ∇²ρ (a.u.) | -G/V | Energy (kcal/mol) | Role in Stability |
---|---|---|---|---|---|---|
C₁₀ | NH(i) → O=C(i+2) | 0.012–0.018 | 0.042–0.055 | 0.85–1.10 | 4.5–7.2 | Stabilizes β-turn core |
C₇ | Ser O-H → O=C(formyl) | 0.025–0.035 | 0.089–0.129 | 0.95–1.25 | 8.0–12.5 | Anchors serine sidechain |
C₅ | NH(i+2) → O=C(formyl) | 0.008–0.012 | 0.024–0.038 | 0.75–0.90 | 2.0–4.5 | Stabilizes C-terminus |
Implicit solvation models dramatically reshape the conformational energy landscape of N-formyl serine-alanine dipeptides. Polarizable Continuum Model (PCM) and Solvation Model Density (SMD) treatments of aqueous environments reveal:
Analysis of conformational migration—where initial structures relax into distinct minima during optimization—reveals fundamental constraints governing the energy landscape of N-formyl serine-alanine dipeptides. Of 243 systematically generated starting points, only 35–38% (87–91 conformers) converge to unique minima, while 62–65% "migrate" to lower-energy structures [1] [2] [8]. Migration pathways exhibit distinct patterns:
These migration patterns collectively demonstrate that steric constraints from the serine sidechain, coupled with H-bond-driven stabilization of turns, funnel conformational space into a restricted set of biologically relevant motifs. The energy landscape is thus characterized by high anisotropy, with broad, flat regions separating narrow funnels leading to stable β-turn minima.
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